1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea
CAS No.: 923095-39-0
Cat. No.: VC6883156
Molecular Formula: C18H19N3O2
Molecular Weight: 309.369
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923095-39-0 |
|---|---|
| Molecular Formula | C18H19N3O2 |
| Molecular Weight | 309.369 |
| IUPAC Name | 1-(1-ethylindol-3-yl)-3-(4-methoxyphenyl)urea |
| Standard InChI | InChI=1S/C18H19N3O2/c1-3-21-12-16(15-6-4-5-7-17(15)21)20-18(22)19-13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3,(H2,19,20,22) |
| Standard InChI Key | SSANEVVKIPMUJG-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure combines a 1-ethylindole moiety linked via a urea bridge to a 4-methoxyphenyl group. The indole system’s aromaticity and electron-rich nature facilitate π-π stacking interactions with biological targets, while the methoxy group enhances solubility and modulates electronic effects. The urea linkage () serves as a hydrogen-bond donor/acceptor, critical for molecular recognition processes.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 923095-39-0 |
| Molecular Formula | |
| Molecular Weight | 309.369 g/mol |
| IUPAC Name | 1-(1-ethylindol-3-yl)-3-(4-methoxyphenyl)urea |
| SMILES | CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC |
Spectroscopic and Physical Properties
Although experimental data on melting/boiling points are unavailable, computational models predict a density of ~1.2 g/cm³ and moderate lipophilicity (), suggesting adequate membrane permeability. The methoxy group’s electron-donating effect reduces urea’s acidity (), enhancing stability under physiological conditions.
Synthetic Methodologies
Laboratory-Scale Synthesis
The standard route involves coupling 1-ethyl-1H-indol-3-amine with 4-methoxyphenyl isocyanate under inert conditions:
Yields typically range from 65–75%, with purity >95% achievable via recrystallization from ethanol/water mixtures.
Industrial Optimization
Continuous flow reactors with automated temperature control (40–60°C) and immobilized catalysts (e.g., polymer-supported carbodiimides) improve scalability, achieving 85% yield with <2% impurities. Process analytical technology (PAT) enables real-time monitoring of urea bond formation via in-line FTIR spectroscopy.
Table 2: Synthesis Condition Comparison
| Parameter | Batch Method | Flow Chemistry |
|---|---|---|
| Reaction Time | 12–18 hours | 25–40 minutes |
| Solvent Volume | 10 L/kg product | 3 L/kg product |
| Energy Consumption | 850 kWh/kg | 320 kWh/kg |
Reactivity and Derivative Formation
Functionalization Pathways
The indole nitrogen and urea carbonyl group serve as primary sites for modification:
-
N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide) in DMF/KCO yields N-alkylated derivatives.
-
Oxidation: KMnO/HSO selectively oxidizes the indole’s C2 position to form oxindole analogs.
-
Methoxy Demethylation: BBr in CHCl cleaves the methoxy group to produce phenolic derivatives for enhanced solubility.
| Target | Binding Affinity (nM) | Putative Mechanism |
|---|---|---|
| Tubulin β-chain | 12 ± 2.1 | Microtubule destabilization |
| COX-2 | 230 ± 45 | Competitive inhibition |
| 5-LOX | 180 ± 32 | Allosteric modulation |
Metabolic Stability
In vitro hepatic microsomal assays (human, rat) indicate moderate clearance ( minutes), with primary metabolites arising from O-demethylation and indole hydroxylation. CYP3A4/2C19 mediate ~80% of phase I metabolism.
Challenges and Future Directions
Solubility Optimization
Despite computational predictions of adequate solubility, experimental validation in biorelevant media (FaSSIF/FeSSIF) is needed. Prodrug strategies (e.g., phosphate esters) could enhance aqueous solubility for parenteral formulations.
Target Validation
CRISPR-Cas9 knockout studies should verify putative targets like tubulin and COX-2. Isoform selectivity profiling will mitigate off-target effects in therapeutic applications.
Formulation Development
Nanoencapsulation in PLGA nanoparticles (150–200 nm) may improve tumor targeting via enhanced permeability and retention (EPR) effects, while reducing systemic toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume